molecular formula C18H16O7 B1254842 Dalspinosin

Dalspinosin

Cat. No. B1254842
M. Wt: 344.3 g/mol
InChI Key: MZERYTHMEZCPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dalspinosin is a natural product found in Juniperus excelsa, Araucaria angustifolia, and other organisms with data available.

Scientific Research Applications

1. Nanoparticle Synthesis and Medical Applications

Dalspinosin, an isoflavone, has been used in the phyto-mediated synthesis of gold nanoparticles (AuNPs). It acts as both a reducing and a capping agent in this process. The synthesized AuNPs, characterized by various techniques, were found to be spherical with a size of 7.5 nm and stable for seven months. They exhibited good antioxidant, anti-inflammatory, and moderate antimicrobial activities against various bacterial and fungal strains. These nanoparticles also demonstrated significant catalytic activity in chemical reactions, suggesting potential applications in medical and industrial fields (Chidambaram, Lakshmanan, & Nagarajan, 2017).

2. Cancer Treatment and Traditional Medicine

Although not directly related to Dalspinosin, research on similar isoflavonoids from plants like Dalbergia horrida, which yields Dalspinosin, has shown potential in cancer treatment. These compounds have exhibited analgesic, anti-inflammatory, CNS depressant, and mild antibacterial properties, which could be beneficial in developing novel treatments for various diseases (Narayanan, Rao, Shanmugam, Gopalakrishnan, & Devi, 2007).

3. Antioxidant Properties and Health Benefits

Dalspinosin has been studied for its antioxidant properties. It was evaluated along with other flavonoids for their efficiency in scavenging free radicals. These studies help in understanding the potential health benefits of Dalspinosin in preventing oxidative stress-related diseases (Rajendran, Manisankar, Gandhidasan, & Murugesan, 2004).

properties

Product Name

Dalspinosin

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)10-8-25-14-7-11(19)18(24-3)17(21)15(14)16(10)20/h4-8,19,21H,1-3H3

InChI Key

MZERYTHMEZCPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC

synonyms

7-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
dalspinosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.